molecular formula C16H15N5S B11109910 Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone

Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone

Cat. No.: B11109910
M. Wt: 309.4 g/mol
InChI Key: QASRZISUJOVIQG-AWQFTUOYSA-N
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Description

Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C16H15N5S. This compound is notable for its unique structure, which combines elements of nicotinaldehyde and benzothieno pyrimidine, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone typically involves multiple steps:

    Formation of Nicotinaldehyde Derivative: The initial step involves the preparation of nicotinaldehyde, which can be synthesized through the oxidation of nicotine using oxidizing agents such as potassium permanganate or chromium trioxide.

    Cyclization to Benzothieno Pyrimidine: The nicotinaldehyde derivative is then subjected to cyclization reactions to form the benzothieno pyrimidine core. This step often requires the use of catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.

    Hydrazone Formation: Finally, the benzothieno pyrimidine derivative is reacted with hydrazine or its derivatives under reflux conditions to form the hydrazone compound. This step may involve solvents like ethanol or methanol and can be facilitated by heating.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with DNA synthesis and repair, induce apoptosis, and inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: A simpler aldehyde derivative of nicotine.

    Benzothieno Pyrimidine: A core structure found in various bioactive compounds.

    Hydrazones: A class of compounds known for their diverse biological activities.

Uniqueness

What sets Nicotinaldehyde 5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4-ylhydrazone apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15N5S

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H15N5S/c1-2-6-13-12(5-1)14-15(18-10-19-16(14)22-13)21-20-9-11-4-3-7-17-8-11/h3-4,7-10H,1-2,5-6H2,(H,18,19,21)/b20-9+

InChI Key

QASRZISUJOVIQG-AWQFTUOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CN=CC=C4

Origin of Product

United States

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